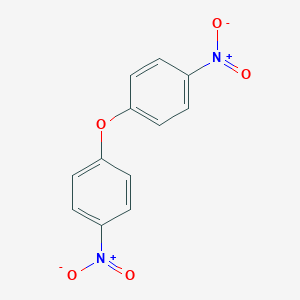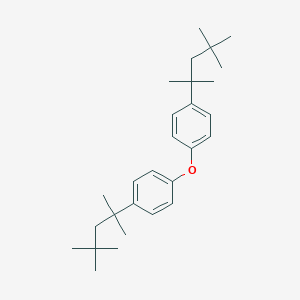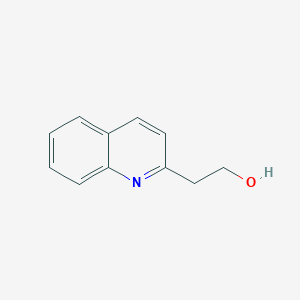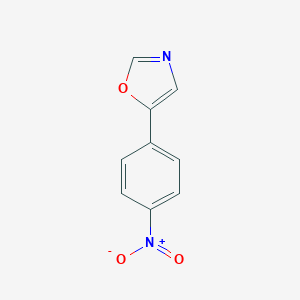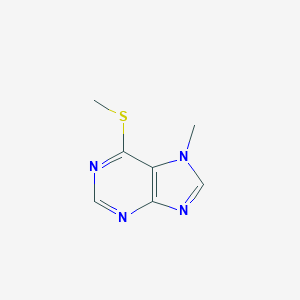
Purine, 7-methyl-6-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purine, 7-methyl-6-(methylthio)-, commonly known as Methylthioguanosine (MTG), is a naturally occurring purine nucleoside found in RNA. It is a modified nucleoside that is formed by the addition of a methylthio group to the N7 position of guanine. MTG has been found to play a significant role in RNA processing, translation, and stability.
Mecanismo De Acción
Purine, 7-methyl-6-(methylthio)- exerts its effects by binding to specific proteins and RNA molecules. It has been shown to interact with the cap-binding complex, a protein complex that is involved in the initiation of protein synthesis. Purine, 7-methyl-6-(methylthio)- has also been found to bind to the 5' untranslated region of mRNA, which is important for mRNA stability and translation.
Efectos Bioquímicos Y Fisiológicos
Purine, 7-methyl-6-(methylthio)- has been found to have various biochemical and physiological effects. It has been shown to increase the stability of mRNA and enhance translation efficiency. Purine, 7-methyl-6-(methylthio)- has also been found to be involved in the regulation of alternative splicing, which is important for the generation of protein diversity. Additionally, Purine, 7-methyl-6-(methylthio)- has been shown to play a role in the immune response, as it is involved in the recognition of viral RNA by the host cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Purine, 7-methyl-6-(methylthio)- has several advantages for lab experiments, including its ability to enhance translation efficiency and increase mRNA stability. However, it is important to note that Purine, 7-methyl-6-(methylthio)- can also have off-target effects, which can complicate data interpretation. Additionally, the use of Purine, 7-methyl-6-(methylthio)- can be limited by its availability and cost.
Direcciones Futuras
There are several future directions for research on Purine, 7-methyl-6-(methylthio)-. One area of interest is the development of new methods for the synthesis of Purine, 7-methyl-6-(methylthio)- and related nucleosides. Another area of interest is the identification of new proteins and RNA molecules that interact with Purine, 7-methyl-6-(methylthio)-. Additionally, further research is needed to fully understand the role of Purine, 7-methyl-6-(methylthio)- in alternative splicing and the immune response.
Conclusion:
In conclusion, Purine, 7-methyl-6-(methylthio)- is a naturally occurring purine nucleoside that plays a significant role in RNA processing, translation, and stability. It has been extensively studied for its effects on mRNA stability, translation efficiency, and alternative splicing. Purine, 7-methyl-6-(methylthio)- has also been found to be involved in the immune response. While Purine, 7-methyl-6-(methylthio)- has several advantages for lab experiments, it is important to consider its limitations and potential off-target effects. Future research on Purine, 7-methyl-6-(methylthio)- will likely focus on the development of new synthesis methods, the identification of new protein and RNA targets, and a better understanding of its role in alternative splicing and the immune response.
Métodos De Síntesis
Purine, 7-methyl-6-(methylthio)- can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of guanosine with a methylthiolating agent, such as methyl iodide or methyl sulfide. Enzymatic synthesis involves the use of Purine, 7-methyl-6-(methylthio)- synthase, an enzyme that catalyzes the transfer of a methylthio group from S-adenosylmethionine to guanosine.
Aplicaciones Científicas De Investigación
Purine, 7-methyl-6-(methylthio)- has been extensively studied for its role in RNA processing and translation. It has been found to be involved in the regulation of mRNA stability and splicing. Purine, 7-methyl-6-(methylthio)- has also been shown to be essential for the proper functioning of the ribosome, the cellular machinery responsible for protein synthesis. Additionally, Purine, 7-methyl-6-(methylthio)- has been found to play a role in the immune response, as it is involved in the recognition of viral RNA by the host cell.
Propiedades
Número CAS |
1008-01-1 |
|---|---|
Nombre del producto |
Purine, 7-methyl-6-(methylthio)- |
Fórmula molecular |
C7H8N4S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
7-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3 |
Clave InChI |
WGZQCBOLSZNNRW-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=NC=N2)SC |
SMILES canónico |
CN1C=NC2=C1C(=NC=N2)SC |
Otros números CAS |
1008-01-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



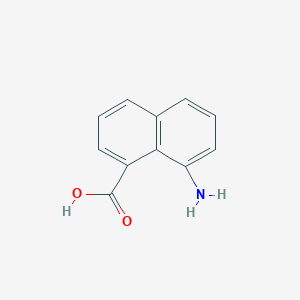



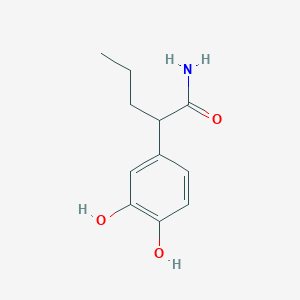

![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)
